molecular formula C12H16ClNO3 B2921183 Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate CAS No. 2418695-01-7

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate

Cat. No.: B2921183
CAS No.: 2418695-01-7
M. Wt: 257.71
InChI Key: LJTWYSINFADMOJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a chemical compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy-substituted phenyl carbamates.

    Substitution: Amino or thio-substituted phenyl carbamates.

Scientific Research Applications

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a chemical compound with a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group. It has various applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, investigation as a biochemical probe, exploration for potential therapeutic properties, and utilization in developing new materials and as a stabilizer in certain formulations.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology It is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
  • Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry It is utilized in developing new materials and as a stabilizer in certain formulations.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction The chloro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
  • Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The chloro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a phenyl ring.

    Tert-butyl N-(4-hydroxyphenyl)carbamate: Lacks the chloro substituent on the phenyl ring.

Uniqueness

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloro-4-hydroxyphenyl group. This unique structure endows the compound with distinct biochemical properties, particularly its ability to interact with various biological targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The presence of the chloro and hydroxyl groups enhances binding affinity and specificity for certain molecular targets .
  • Modulation of Signal Transduction : The compound may alter signal transduction pathways, potentially affecting gene expression and cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anti-inflammatory Effects

The presence of the hydroxyl group in the compound's structure is associated with anti-inflammatory activity. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, it was evaluated for its ability to induce apoptosis in human cancer cell lines, demonstrating potential as an anticancer agent .

In vitro Studies

A study assessed the inhibitory effects of various carbamates on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This compound showed moderate inhibition, suggesting its potential role in neuroprotective applications .

CompoundIC50 (µM)Target Enzyme
This compound150AChE
Rivastigmine45AChE
Galantamine60AChE

In vivo Studies

In animal models, this compound demonstrated potential anti-inflammatory effects. Treatment with the compound resulted in reduced levels of inflammatory markers in serum samples from treated animals compared to controls, indicating its effectiveness in modulating inflammatory responses .

Properties

IUPAC Name

tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTWYSINFADMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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